Fmoc-D-norleucine
Vue d'ensemble
Description
Fmoc-D-norleucine is a compound with the molecular formula C21H23NO4 and a molecular weight of 353.42 . It appears as a white to off-white powder .
Synthesis Analysis
Fmoc-D-norleucine is a standard building block in the introduction of D-norleucine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Structure Analysis
The molecular structure of Fmoc-D-norleucine is represented by the Hill Notation: C21H23NO4 .
Chemical Reactions Analysis
Fmoc-D-norleucine is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-D-norleucine is a white to slight yellow to beige powder .
Applications De Recherche Scientifique
Application Summary
Fmoc-D-norleucine is used as a standard building block in the introduction of D-norleucine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It’s particularly useful in the design of modern pharmaceutical drugs .
Methods of Application
The asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine is achieved via the alkylation reaction of a chiral glycine equivalent . This process involves the use of commercially available ligand (S)-5, which allows for the convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine .
Results or Outcomes
This protocol was consistently reproduced for the synthesis of the target amino acid .
Fluorine-Containing Amino Acids and Drug Design
Application Summary
Fmoc-D-norleucine is used in the design of modern pharmaceutical drugs . The introduction of fluorine-containing substituents and tailor-made amino acids (AAs) are two general trends in the design of modern pharmaceutical drugs .
Methods of Application
The asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine is achieved via the alkylation reaction of a chiral glycine equivalent . This process involves the use of commercially available ligand (S)-5, which allows for the convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine .
Results or Outcomes
This protocol was consistently reproduced for the synthesis of the target amino acid .
Therapeutic Peptide Engineering and Protein Structural Studies
Methods of Application
The asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine is achieved via the alkylation reaction of a chiral glycine equivalent . This process involves the use of commercially available ligand (S)-5, which allows for the convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine .
Results or Outcomes
This protocol was consistently reproduced for the synthesis of the target amino acid .
pH-Controlled Gelation and Drug Delivery
Application Summary
Fmoc-D-norleucine has been used in the development of pH-controlled gelation systems . These systems have potential applications in drug delivery .
Methods of Application
The Fmoc-D-norleucine is incorporated into a gelation system, which exhibits properties such as high thermal stability, thixotropic property, high kinetic and mechanical stability . The system’s properties can be controlled by adjusting the pH .
Results or Outcomes
The gelation system has shown potential for use in drug delivery, with properties such as cell viability to the selected cell type, and dye removal properties .
Biomarker Discovery and Cell Signaling Studies
Application Summary
Fmoc-D-norleucine is used in the synthesis of peptides for various studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, and biomarkers for diseases .
Methods of Application
Fmoc-D-norleucine is used as a building block in the synthesis of peptides using Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is particularly useful when larger amounts of peptides are required for studies, or when unnatural modifications or introduction of site-specific tags are required .
Results or Outcomes
The use of Fmoc-D-norleucine in peptide synthesis has enabled the development of peptides for various biological studies, contributing to the understanding of cell signaling mechanisms, the development of new biomarkers for diseases, and the creation of epitope-specific antibodies .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373243 | |
Record name | Fmoc-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-norleucine | |
CAS RN |
112883-41-7 | |
Record name | Fmoc-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.